molecular formula C15H15NO4 B1418485 2-(N-methyl5-ethylfuran-2-amido)benzoic acid CAS No. 1099164-53-0

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Cat. No. B1418485
M. Wt: 273.28 g/mol
InChI Key: SJTOCLNWHIXQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methyl5-ethylfuran-2-amido)benzoic acid, also known as MEFB, is a chemical compound used in various fields of research and industry. It has a molecular formula of C15H15NO4 and a molecular weight of 273.28 .

Scientific Research Applications

Synthesis of 2,3-Disubstituted Thiazolidin-4-Ones and Hexahydroquinolines

  • Summary of Application: Urea-benzoic acid functionalized magnetic nanoparticles were synthesized and applied for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines .
  • Methods of Application: The urea-benzoic acid containing ligand was used for the functionalization of silica coated magnetic nanoparticles. The resulting structure, Fe3O4@SiO2@(CH2)3–urea–benzoic acid, was characterized through different techniques including FT-IR, SEM, EDX-Mapping, VSM and TGA/DTG analysis .
  • Results: The catalyst was applied under mild and green reaction conditions. All of the desired products were obtained with relatively good yields. The catalyst was recovered and reused for four successive runs without significant reduction in yield of the model reaction .

Microbial Degradation of Pesticide Residues

  • Summary of Application: The study of microbial degradation of pesticides in soil environment is an important subject in the field of environmental restoration science and technology .
  • Methods of Application: This paper summarized the microbial species in the environment, the study of herbicide and pesticides degrading bacteria and the mechanism and application of pesticide microbial degrading bacteria .
  • Results: The paper paid attention to the degradation process of microorganism under natural conditions and factors affecting the microbial degradation of pesticide .

Acidity of Substituted Benzoic Acids

  • Summary of Application: The acidity of substituted benzoic acids is an important topic in physical chemistry. The presence of electron-withdrawing groups can stabilize the conjugate base of benzoic acid, making the acid more acidic .
  • Methods of Application: The acidity of substituted benzoic acids can be studied by measuring the pKa values of the acids in solution. The pKa value is a measure of the strength of an acid, with lower values indicating stronger acids .
  • Results: Electron-withdrawing groups activate the benzene ring to electrophilic attack and make benzoic acids less acidic .

Cannizzaro Reaction

  • Summary of Application: The Cannizzaro reaction is a base-induced disproportionation of an aldehyde lacking a hydrogen atom in the alpha position .
  • Methods of Application: The reaction is typically carried out in a basic solution, where the aldehyde is treated with a strong base .
  • Results: The reaction results in the formation of a carboxylic acid and an alcohol .

Substituent Effects on Acidity

  • Summary of Application: The acidity of substituted benzoic acids is an important topic in physical chemistry. The presence of an electron-withdrawing group can stabilize the conjugate base of benzoic acid, making the acid more acidic .

properties

IUPAC Name

2-[(5-ethylfuran-2-carbonyl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-3-10-8-9-13(20-10)14(17)16(2)12-7-5-4-6-11(12)15(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTOCLNWHIXQHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-methyl5-ethylfuran-2-amido)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(N-methyl5-ethylfuran-2-amido)benzoic acid
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